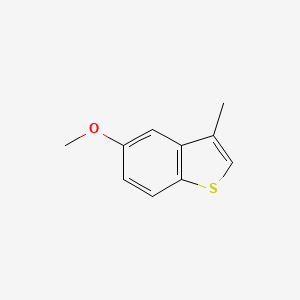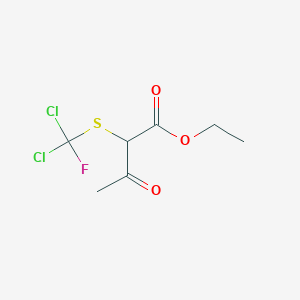![molecular formula C11H7NO3S2 B6296864 5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 181765-64-0](/img/structure/B6296864.png)
5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one, is a heterocyclic compound that has been studied extensively in recent years. It has a wide range of applications in scientific research, including as a synthetic intermediate, a catalyst, and as a potential therapeutic agent.
科学的研究の応用
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various heterocyclic compounds, including thiazolidinones and 1,3-dioxolanes. Additionally, it has been used as a catalyst for the synthesis of various other compounds, such as 1,4-dihydropyridines and 1,3-dioxolanes. Furthermore, it has been studied as a potential therapeutic agent due to its ability to modulate cell signaling pathways and inhibit the growth of certain cancer cells.
作用機序
The exact mechanism of action of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to act by modulating cell signaling pathways and inhibiting the growth of certain cancer cells. It has been shown to interact with various enzymes involved in cell signaling pathways, such as protein kinase C, and to inhibit the growth of certain cancer cells, such as prostate cancer cells.
Biochemical and Physiological Effects
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential biochemical and physiological effects. It has been shown to modulate cell signaling pathways, inhibit the growth of certain cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant and anti-microbial properties.
実験室実験の利点と制限
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be isolated and purified in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to consider the potential limitations of using 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one in lab experiments. It is highly toxic and can be difficult to handle safely. Additionally, it has a relatively short shelf life and can degrade quickly if not stored properly.
将来の方向性
There are several potential future directions for the study of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one. These include further study of its mechanism of action, its potential therapeutic applications, its biochemical and physiological effects, and its potential to be used as a synthetic intermediate or catalyst. Additionally, further research is needed to better understand the advantages and limitations of using 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one in lab experiments. Finally, additional research is needed to explore the potential of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for the treatment of various diseases.
合成法
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one is typically synthesized via a condensation reaction of 2-amino-4-thiazolidinone and 5-methyl-1,3-dioxol-4-ylmethylene. This reaction is carried out in an aqueous solution of sodium hydroxide at temperatures ranging from 80-90°C. The reaction is usually complete within 2-3 hours and yields a white solid that is readily isolated and purified.
特性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBEAPNPMOYEM-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)
![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)

